N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-5-6-13)12-7-8-18(10-12)14-4-2-3-11(9-15)16-14/h2-4,12-13H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRDHBSQELWUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=CC=CC(=N2)C#N)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Cyanopyridin-2-yl Derivatives
The introduction of the cyano group at the 6-position of pyridine is achieved via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. For example, 2-chloro-6-nitropyridine undergoes reduction to 2-chloro-6-aminopyridine, followed by diazotization and treatment with CuCN to yield 6-cyanopyridin-2-yl chloride. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] enables direct conversion of 2-halopyridines to 6-cyanopyridin-2-yl derivatives.
Key Reaction Conditions
Functionalization of Pyrrolidine
The pyrrolidine ring is functionalized at the 3-position with an amine group, which is subsequently methylated. Starting from pyrrolidin-3-amine, N-methylation is performed using methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 8 h, yielding N-methylpyrrolidin-3-amine with 90% purity.
Optimization Note :
Coupling of Pyridine and Pyrrolidine Moieties
The 6-cyanopyridin-2-yl group is introduced to the pyrrolidine via nucleophilic substitution. N-Methylpyrrolidin-3-amine reacts with 6-cyanopyridin-2-yl chloride in tetrahydrofuran (THF) at 65°C for 12 h, facilitated by K₂CO₃, to form 1-(6-cyanopyridin-2-yl)-N-methylpyrrolidin-3-amine.
Critical Parameters
Impurity Control and Process Optimization
Byproduct Analysis
The primary impurity (≤0.5%) arises from incomplete sulfonylation, identified as N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylamine. This is mitigated by maintaining a 10% excess of sulfonyl chloride and rigorous pH control during workup.
Solvent and Temperature Effects
-
Solvent Screening : THF outperforms DMF and acetonitrile in coupling efficiency (Table 1).
-
Temperature : Reactions below 60°C result in unreacted starting material, while temperatures above 70°C promote decomposition.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 85 | 98 |
| DMF | 72 | 95 |
| Acetonitrile | 68 | 93 |
Alternative Methodologies and Comparative Evaluation
One-Pot Sequential Functionalization
A streamlined approach involves sequential N-methylation and sulfonylation in a single pot. After pyridine-pyrrolidine coupling, methyl iodide and cyclopropanesulfonyl chloride are added sequentially, reducing total synthesis time by 30% but yielding slightly lower purity (96%).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrolidine and cyanopyridine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Preparation of Pyrrolidine Ring : Cyclization of appropriate precursors.
- Introduction of Cyanopyridine Moiety : Achieved via nucleophilic substitution reactions.
- Formation of Sulfonamide : Reaction with methanesulfonyl chloride under basic conditions.
Optimizing these synthetic routes can enhance yield and purity while minimizing environmental impacts through green chemistry practices.
Chemical Research
N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and structure-activity relationships, contributing to advancements in organic synthesis.
Biological Applications
The compound's interactions with biological targets make it useful in biochemical assays and studies of cellular processes. Notably, it has been investigated for its potential as a drug candidate due to its ability to modulate specific molecular pathways.
Medicinal Chemistry
Research indicates that this compound may exhibit therapeutic properties, particularly as an inhibitor in cancer treatment. For instance, cyanopyrrolidines have been identified as potential inhibitors for deubiquitinating enzymes (DUBs), which play critical roles in cancer progression .
Industrial Applications
In the industrial sector, the compound can be utilized in the development of new materials or as a precursor for other chemicals relevant to various industries, including pharmaceuticals and agrochemicals.
Case Study 1: Cancer Treatment
A study highlighted the efficacy of cyanopyrrolidines as DUB inhibitors in cancer therapies. The compound's ability to interfere with protein degradation pathways presents a promising avenue for developing targeted cancer treatments .
Case Study 2: Drug Discovery
Research focused on the structure-activity relationship (SAR) of similar compounds has shown that modifications to the pyrrolidine ring can significantly impact biological activity, making it a focal point for drug discovery efforts aimed at treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table compares N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide with its closest structural analogue, N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549007-95-4), and highlights key structural and molecular differences:
Key Observations:
Substituent Effects : The absence of a chloro group in the target compound reduces steric hindrance and electron-withdrawing effects, which may alter receptor affinity or metabolic pathways.
Sulfonamide Functionalization: N-methylation in the target compound enhances lipophilicity, possibly improving membrane permeability compared to the non-methylated analogue .
Research Findings and Structural Implications
Structural Analysis:
- Cyclopropane Ring : The strained cyclopropane moiety may increase thermodynamic stability and resistance to enzymatic degradation, a feature shared with other sulfonamide-based therapeutics.
- Cyanopyridine Group: The 6-cyano substitution on pyridine could enhance π-π stacking interactions in biological targets, similar to kinase inhibitors like crizotinib derivatives.
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller size may reduce off-target interactions compared to piperidine-containing analogues, as observed in SAR studies of protease inhibitors .
Hypothetical Pharmacokinetic Profiles:
- The target compound’s lower molecular weight (294.07 vs. 340.8 g/mol) and N-methylation suggest improved oral bioavailability compared to the chlorinated piperidine analogue.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for pyrrolidine-3-amine intermediates, using polar aprotic solvents (e.g., dimethylformamide or acetonitrile) and temperatures between 60–100°C .
- Sulfonamide coupling between cyclopropanesulfonyl chloride and the pyrrolidine intermediate under inert atmosphere, with triethylamine as a base .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions, especially the cyanopyridine and cyclopropane moieties .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For absolute stereochemical confirmation, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Core modifications: Synthesize analogs with variations in the pyrrolidine ring (e.g., methyl vs. ethyl groups) or cyclopropane substituents.
- Bioassay-guided testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Data analysis: Apply multivariate regression models to correlate substituent properties (e.g., logP, steric bulk) with IC₅₀ values .
Q. What experimental and computational approaches elucidate target binding mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to immobilized protein targets .
- Molecular Dynamics (MD) Simulations: Use docking software (e.g., AutoDock Vina) to predict binding poses, followed by 100-ns MD runs to assess stability .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
Methodological Answer:
Q. What strategies resolve enantiomeric impurities in chiral synthesis?
Methodological Answer:
Q. How can in vitro toxicity profiles be assessed for early-stage drug development?
Methodological Answer:
Q. What methods identify and characterize polymorphic forms of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
